
1-(1H-Pyrazol-3-ylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1H-Pyrazol-3-ylcarbonyl)piperidine” is a chemical compound with the molecular formula C9H13N3O . It has immense scientific potential and finds applicability in diverse research areas.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidines has been widespread and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported .
Molecular Structure Analysis
The molecular structure of “1-(1H-Pyrazol-3-ylcarbonyl)piperidine” comprises a six-membered heterocyclic moiety with one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1H-Pyrazol-3-ylcarbonyl)piperidine” include a molecular weight of 179.22 g/mol .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on derivatives of "1-(1H-Pyrazol-3-ylcarbonyl)piperidine" often involves their synthesis and structural characterization. For example, a study focused on the synthesis of fused pyran motifs incorporating 5-imidazopyrazole under microwave irradiation, showcasing the compound's role as a precursor in creating structurally complex molecules with potential antibacterial, antituberculosis, and antimalarial activities (Kalaria, Satasia, & Raval, 2014).
Biological Screening
Derivatives of this compound have been explored for various biological activities. Research includes the investigation of novel 5-imidazopyrazole fused pyran motifs for in vitro antibacterial, antituberculosis, and antimalarial activities. This highlights the compound's utility in developing new therapeutic agents (Kalaria, Satasia, & Raval, 2014).
Antiviral and Antitumor Activities
Studies have also been conducted on α, β-unsaturated ketones and their corresponding fused pyridines as antiviral and cytotoxic agents, indicating the potential of "1-(1H-Pyrazol-3-ylcarbonyl)piperidine" derivatives in cancer and virus research. Some compounds have shown activity against herpes simplex virus-1 (HSV-1), human immunodeficiency virus-1 (HIV-1), and a broad spectrum of antitumor activity (El-Subbagh et al., 2000).
Chemical Interactions and Structural Analysis
Research on the molecular interaction of certain antagonists derived from "1-(1H-Pyrazol-3-ylcarbonyl)piperidine" with CB1 cannabinoid receptors demonstrates the compound's relevance in understanding receptor binding and activity modulation, offering insights into drug design and receptor function (Shim et al., 2002).
Material Science and Crystallography
The compound and its derivatives have applications in material science, demonstrated by studies on crystal structures and non-covalent interactions, which are critical for understanding molecular assembly and designing materials with specific properties (Shahani et al., 2009).
Mecanismo De Acción
Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .
Safety and Hazards
Propiedades
IUPAC Name |
piperidin-1-yl(1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-9(8-4-5-10-11-8)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLMAULSQJHANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(4-Methylphenyl)sulfonyl]heptyl}-1,3-oxazolan-2-one](/img/structure/B2838977.png)
![4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2838978.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-mesitylacetamide](/img/structure/B2838979.png)
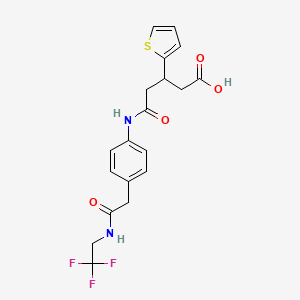
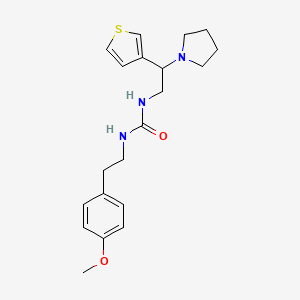
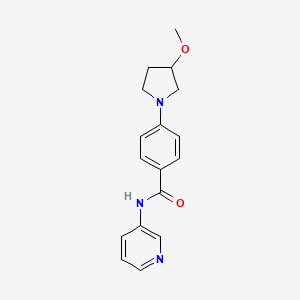
![4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2838983.png)
![2-[(Methoxycarbonyl)(methyl)amino]acetic acid](/img/structure/B2838984.png)
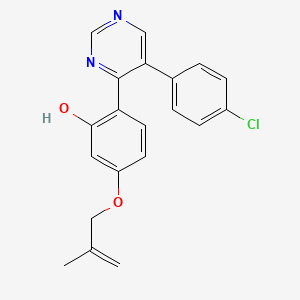
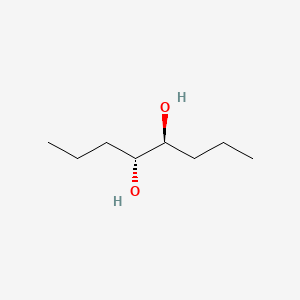
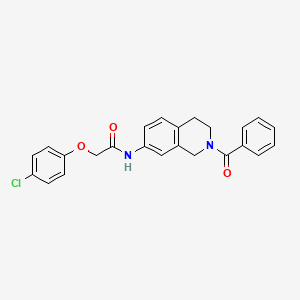

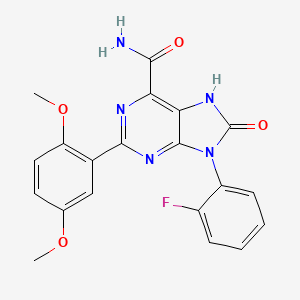
![2-[(2-Methyltetrazol-5-yl)methyl-(1-phenylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2838997.png)